molecular formula C20H11I B12646422 Benzo(a)pyrene, 6-iodo- CAS No. 39000-82-3

Benzo(a)pyrene, 6-iodo-

Cat. No.: B12646422
CAS No.: 39000-82-3
M. Wt: 378.2 g/mol
InChI Key: IIWXPALTLVFKLV-UHFFFAOYSA-N
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Description

Benzo(a)pyrene, 6-iodo- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Benzo(a)pyrene itself is formed during the incomplete combustion of organic matter and is found in substances such as coal tar, tobacco smoke, and grilled foods . The addition of an iodine atom to the benzo(a)pyrene structure results in benzo(a)pyrene, 6-iodo-, which may exhibit unique chemical and biological properties due to the presence of the iodine substituent.

Preparation Methods

The synthesis of benzo(a)pyrene, 6-iodo- typically involves the iodination of benzo(a)pyrene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzo(a)pyrene molecule in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions, including temperature and solvent, can be optimized to achieve high yields of the desired product. Industrial production methods may involve large-scale iodination processes using similar reaction conditions but with enhanced safety and efficiency measures.

Chemical Reactions Analysis

Benzo(a)pyrene, 6-iodo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert benzo(a)pyrene, 6-iodo- to its corresponding hydrocarbon by removing the iodine atom.

    Substitution: The iodine atom in benzo(a)pyrene, 6-iodo- can be replaced by other substituents through nucleophilic substitution reactions.

Comparison with Similar Compounds

Benzo(a)pyrene, 6-iodo- can be compared with other similar compounds, such as:

Benzo(a)pyrene, 6-iodo- is unique due to the presence of the iodine atom, which can influence its chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

39000-82-3

Molecular Formula

C20H11I

Molecular Weight

378.2 g/mol

IUPAC Name

6-iodobenzo[a]pyrene

InChI

InChI=1S/C20H11I/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H

InChI Key

IIWXPALTLVFKLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2I)C=CC5=CC=CC(=C54)C=C3

Origin of Product

United States

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